2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
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Overview
Description
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a heterocyclic compound containing a bromine atom, a sulfur atom, and an amine group. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products include various substituted benzothiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated benzothiophenes and modified amines.
Scientific Research Applications
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1-benzothiophen-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H10BrNS |
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Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2 |
InChI Key |
ZAQSQDFPUXJWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Br)N |
Origin of Product |
United States |
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